Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Description
Ethyl 8,8-dioxo-8λ⁶-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a bicyclic system. The 8,8-dioxo group indicates a sulfone moiety, while the ethyl ester at position 4 and the hydrochloride salt enhance solubility and stability.
Properties
IUPAC Name |
ethyl 8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S.ClH/c1-2-16-10(13)9-3-6-12-11(9)4-7-17(14,15)8-5-11;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYYKGZGJQXYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC12CCS(=O)(=O)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Heteroatom Substitution: The thia (sulfur) and aza (nitrogen) in the target compound contrast with dioxa (two oxygen atoms) in 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may influence ring puckering and intermolecular interactions . The 8,8-dioxo (sulfone) group increases polarity and hydrogen-bonding capacity, distinguishing it from non-sulfonated analogs like 5-thia-8-azaspiro[3.6]decane hydrochloride .
Substituent Position and Identity :
- The ethyl ester at position 4 in the target compound versus methyl ester or carboxylic acid in others affects lipophilicity and metabolic stability. Ethyl esters generally offer slower hydrolysis rates than methyl esters .
- Hydrochloride salts are common across these compounds, improving aqueous solubility for pharmacological applications .
Spiro Ring Size :
- The spiro[4.5] system (two fused rings of 4 and 5 members) in the target compound provides conformational rigidity compared to the spiro[3.6] system in 5-thia-8-azaspiro[3.6]decane hydrochloride, which may adopt different puckering modes .
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